Cas no 66469-40-7 ((R)-N-Benzyl-1-(1-naphthyl)ethylamine)

(R)-N-Benzyl-1-(1-naphthyl)ethylamine Chemical and Physical Properties
Names and Identifiers
-
- (R)-N-Benzyl-1-(1-naphthyl)ethylamine
- GOOYPHDQKHMZHR-OAHLLOKOSA-N
- Benzyl[(R)-1-(1-naphthyl)ethyl]amine
- (1R)-N-BENZYL-1-(1-NAPHTHYL)ETHANAMINE
-
- MDL: MFCD32687517
- Inchi: 1S/C19H19N/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18/h2-13,15,20H,14H2,1H3/t15-/m1/s1
- InChI Key: GOOYPHDQKHMZHR-OAHLLOKOSA-N
- SMILES: N(CC1C=CC=CC=1)[C@H](C)C1=CC=CC2C=CC=CC1=2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 282
- Topological Polar Surface Area: 12
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 402.4±14.0 °C at 760 mmHg
- Flash Point: 196.5±12.3 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
(R)-N-Benzyl-1-(1-naphthyl)ethylamine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(R)-N-Benzyl-1-(1-naphthyl)ethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B285050-1g |
(R)-N-Benzyl-1-(1-naphthyl)ethylamine |
66469-40-7 | 1g |
145.00 | 2021-08-18 | ||
TRC | B285050-250mg |
(R)-N-Benzyl-1-(1-naphthyl)ethylamine |
66469-40-7 | 250mg |
$ 184.00 | 2023-04-18 | ||
TRC | B285050-2.5g |
(R)-N-Benzyl-1-(1-naphthyl)ethylamine |
66469-40-7 | 2.5g |
$ 1470.00 | 2023-04-18 | ||
Biosynth | IC106468-250 mg |
Cinacalcet impurity B |
66469-40-7 | 250MG |
$157.50 | 2023-01-04 | ||
Biosynth | IC106468-1000 mg |
Cinacalcet impurity B |
66469-40-7 | 1g |
$430.00 | 2023-01-04 | ||
Biosynth | IC106468-500 mg |
Cinacalcet impurity B |
66469-40-7 | 500MG |
$270.00 | 2023-01-04 | ||
A2B Chem LLC | AH21651-10g |
Cinacalcet Impurity B |
66469-40-7 | 10g |
$2924.00 | 2023-12-30 | ||
eNovation Chemicals LLC | D638331-5g |
(R)-(-)-N-benzyl-1-(1-naphthyl)ethylamine |
66469-40-7 | 95% | 5g |
$2200 | 2024-08-03 | |
TRC | B285050-10g |
(R)-N-Benzyl-1-(1-naphthyl)ethylamine |
66469-40-7 | 10g |
1175.00 | 2021-08-18 | ||
A2B Chem LLC | AH21651-1g |
Cinacalcet Impurity B |
66469-40-7 | 1g |
$625.00 | 2023-12-30 |
(R)-N-Benzyl-1-(1-naphthyl)ethylamine Related Literature
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
Additional information on (R)-N-Benzyl-1-(1-naphthyl)ethylamine
Comprehensive Overview of (R)-N-Benzyl-1-(1-naphthyl)ethylamine (CAS No. 66469-40-7)
(R)-N-Benzyl-1-(1-naphthyl)ethylamine, with the CAS number 66469-40-7, is a chiral compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and medicinal chemistry. This compound is characterized by its unique stereochemistry and its potential applications in the development of enantiomerically pure drugs. The chiral center in the molecule imparts specific biological activities, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
The structure of (R)-N-Benzyl-1-(1-naphthyl)ethylamine consists of a benzyl group attached to an amine and a 1-naphthyl ethyl group, which is crucial for its stereochemical properties. The presence of the naphthyl ring enhances the compound's hydrophobicity and aromatic character, contributing to its stability and reactivity in different chemical environments. These properties make it an ideal candidate for use in asymmetric synthesis, where it can serve as a chiral auxiliary or catalyst.
Recent advancements in synthetic methodologies have significantly improved the efficiency and selectivity of producing (R)-N-Benzyl-1-(1-naphthyl)ethylamine. One notable approach involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which have been shown to yield high enantiomeric excesses. These methods not only enhance the purity of the final product but also reduce the environmental impact by minimizing waste generation and improving atom economy.
In the context of pharmaceutical research, (R)-N-Benzyl-1-(1-naphthyl)ethylamine has been explored for its potential as a lead compound in drug discovery. Its chiral nature allows for the development of enantiomerically pure drugs, which can exhibit improved pharmacological profiles compared to their racemic counterparts. For instance, studies have shown that enantiomerically pure compounds can have enhanced bioavailability, reduced toxicity, and improved therapeutic efficacy. This is particularly important in the treatment of diseases where precise targeting is crucial.
One area where (R)-N-Benzyl-1-(1-naphthyl)ethylamine has shown promise is in the development of central nervous system (CNS) drugs. The compound's ability to cross the blood-brain barrier (BBB) makes it a valuable scaffold for designing drugs that target neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Recent clinical trials have demonstrated that derivatives of this compound exhibit potent neuroprotective effects and can modulate key signaling pathways involved in neurodegeneration.
Moreover, (R)-N-Benzyl-1-(1-naphthyl)ethylamine has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it has been shown to inhibit certain kinases and proteases, which are implicated in cancer progression and inflammatory responses. This makes it a promising candidate for developing targeted therapies that can address these conditions more effectively.
The safety profile of (R)-N-Benzyl-1-(1-naphthyl)ethylamine is another critical aspect that has been extensively studied. Preclinical studies have demonstrated that the compound exhibits low toxicity and good tolerability at therapeutic doses. This favorable safety profile supports its potential use in long-term treatments without significant adverse effects.
In conclusion, (R)-N-Benzyl-1-(1-naphthyl)ethylamine (CAS No. 66469-40-7) is a versatile chiral compound with significant potential in various areas of chemical and pharmaceutical research. Its unique stereochemical properties make it an invaluable tool for developing enantiomerically pure drugs with improved pharmacological profiles. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in modern medicinal chemistry.
66469-40-7 ((R)-N-Benzyl-1-(1-naphthyl)ethylamine) Related Products
- 1261730-46-4(3-Fluoro-2-hydroxy-4-(4-(trifluoromethoxy)phenyl)pyridine)
- 219866-00-9(6-(2,3-dimethylphenoxy)pyridin-3-amine)
- 899993-12-5(3-2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido-N-phenylpropanamide)
- 2172594-10-2(2-(2-chloroprop-2-en-1-yl)thiolane-2-carbaldehyde)
- 622801-72-3((2Z)-2-(furan-2-yl)methylidene-6-(4-nitrophenyl)methoxy-2,3-dihydro-1-benzofuran-3-one)
- 1522584-28-6(5-Pyrimidinecarboxylic acid, 2-butyl-4-(difluoromethyl)-)
- 2228378-68-3(4,4-difluoro-1-(2-methylcyclopropyl)cyclohexane-1-carboxylic acid)
- 2166840-53-3(4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole)
- 1695016-73-9(7-ethyl-6-methyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine)
- 1170125-68-4(1-2-(Difluoromethoxy)benzoylpiperazine Hydrochloride)



